molecular formula C22H24O2 B13737200 17-alpha-Butadiynylestra-1,3,5(10)-triene-3,17-beta-diol CAS No. 2010-52-8

17-alpha-Butadiynylestra-1,3,5(10)-triene-3,17-beta-diol

Cat. No.: B13737200
CAS No.: 2010-52-8
M. Wt: 320.4 g/mol
InChI Key: YKHYOSGGOQYSIW-BLJKDTPWSA-N
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Description

17-alpha-Butadiynylestra-1,3,5(10)-triene-3,17-beta-diol is a synthetic compound belonging to the class of estrogens It is characterized by the presence of a butadiynyl group at the 17-alpha position and hydroxyl groups at the 3 and 17-beta positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-alpha-Butadiynylestra-1,3,5(10)-triene-3,17-beta-diol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable estrogen precursor, such as estrone or estradiol.

    Introduction of Butadiynyl Group: The butadiynyl group is introduced at the 17-alpha position through a series of reactions, including halogenation and coupling reactions.

    Hydroxylation: Hydroxyl groups are introduced at the 3 and 17-beta positions through selective hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled conditions.

    Purification: The final product is purified using techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

17-alpha-Butadiynylestra-1,3,5(10)-triene-3,17-beta-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols and alkanes.

    Substitution: Esters and ethers.

Scientific Research Applications

17-alpha-Butadiynylestra-1,3,5(10)-triene-3,17-beta-diol has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other estrogen derivatives.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and cancer treatment.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 17-alpha-Butadiynylestra-1,3,5(10)-triene-3,17-beta-diol involves binding to estrogen receptors in target cells. This binding activates the estrogen receptor, leading to the regulation of gene expression and modulation of various cellular processes. The compound’s effects are mediated through molecular pathways involving estrogen receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A natural estrogen with similar structural features but lacking the butadiynyl group.

    Ethinylestradiol: A synthetic estrogen used in oral contraceptives, differing by the presence of an ethinyl group at the 17-alpha position.

    Mestranol: Another synthetic estrogen used in contraceptives, with a methoxy group at the 3 position.

Uniqueness

17-alpha-Butadiynylestra-1,3,5(10)-triene-3,17-beta-diol is unique due to the presence of the butadiynyl group at the 17-alpha position, which imparts distinct chemical and biological properties compared to other estrogens. This structural modification may enhance its stability, binding affinity, and specificity for estrogen receptors, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

2010-52-8

Molecular Formula

C22H24O2

Molecular Weight

320.4 g/mol

IUPAC Name

(17S)-17-buta-1,3-diynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C22H24O2/c1-3-4-11-22(24)13-10-20-19-7-5-15-14-16(23)6-8-17(15)18(19)9-12-21(20,22)2/h1,6,8,14,18-20,23-24H,5,7,9-10,12-13H2,2H3/t18?,19?,20?,21?,22-/m0/s1

InChI Key

YKHYOSGGOQYSIW-BLJKDTPWSA-N

Isomeric SMILES

CC12CCC3C(C1CC[C@]2(C#CC#C)O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2(C#CC#C)O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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